

Heme Oxygenase-1-IN-2 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Heme Oxygenase-1-IN-2

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Heme Oxygenase-1-IN-2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Heme Oxygenase-1-IN-2**, a novel and potent inhibitor of the heme oxygenase-1 (HO-1) enzyme. The document details its fundamental chemical properties, biological activity, and the methodologies used to characterize its function.

Core Compound Information

Parameter	Value	Reference
CAS Number	2839158-50-6	[1][2]
Molecular Formula	C19H18CIN3O	[3]
Molecular Weight	339.82 g/mol	[3]
IC50 (HO-1)	0.95 μΜ	[3]

Biological Context: The Role of Heme Oxygenase-1

Heme oxygenase (HO) is a critical enzyme in heme catabolism, responsible for the degradation of heme into biliverdin, ferrous iron, and carbon monoxide.[4][5] There are two primary isoforms of this enzyme: HO-1 and HO-2.



- Heme Oxygenase-1 (HO-1): Also known as HSP32, HO-1 is an inducible isoform that is
 upregulated in response to various cellular stressors, including its substrate, heme.[4][5] It
 plays a significant role in the cellular stress response and has cytoprotective effects. HO-1 is
 a 32kDa enzyme encoded by the HMOX1 gene.[4][6]
- Heme Oxygenase-2 (HO-2): This isoform is constitutively expressed and is involved in maintaining normal physiological functions.[4]

Given its role in cellular stress and disease, the development of specific inhibitors for HO-1 is of significant interest in therapeutic research.

Heme Oxygenase-1-IN-2: A Potent Inhibitor

Heme Oxygenase-1-IN-2 has been identified as a novel and potent inhibitor of HO-1, demonstrating significant in vitro antiproliferative activity.[3] Its ability to selectively inhibit HO-1 makes it a valuable tool for studying the physiological and pathological roles of this enzyme and for exploring its therapeutic potential in various disease models.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of research findings. The following outlines a general protocol for assessing the inhibitory activity of compounds like **Heme Oxygenase-1-IN-2** against HO-1.

In Vitro HO-1 Inhibition Assay:

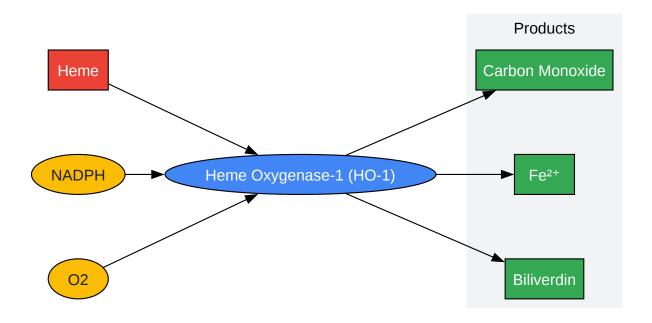
- Preparation of Microsomes: Liver microsomes, a rich source of HO-1, are prepared from animal models (e.g., rats) treated with an HO-1 inducer. The tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction.
- Reaction Mixture: The assay is typically conducted in a reaction mixture containing:
 - Liver microsomes (as the source of HO-1)
 - Hemin (the substrate)
 - NADPH (a cofactor)



- The inhibitor (Heme Oxygenase-1-IN-2) at varying concentrations
- Buffer solution to maintain pH
- Incubation: The reaction mixture is incubated at 37°C for a specified period.
- Measurement of Bilirubin: The enzymatic activity of HO-1 is determined by measuring the formation of bilirubin, a downstream product of the reaction. This is typically done spectrophotometrically by measuring the change in absorbance at specific wavelengths.
- IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the HO-1 activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow

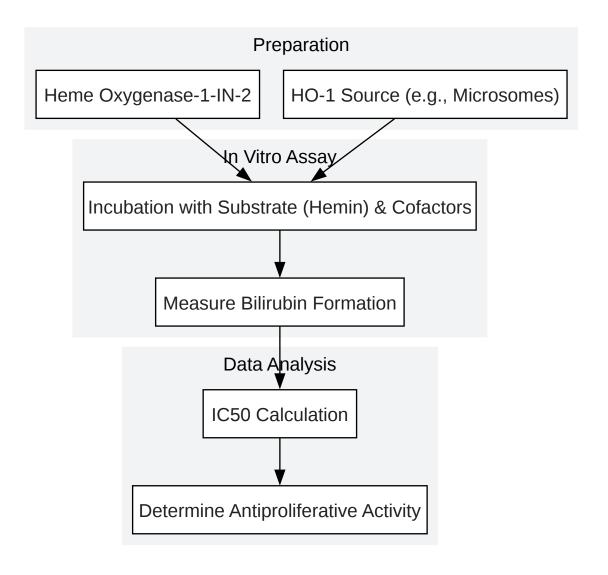
The following diagrams illustrate the catalytic pathway of Heme Oxygenase-1 and a generalized workflow for evaluating HO-1 inhibitors.



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Caption: Catalytic degradation of heme by Heme Oxygenase-1.



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Caption: Experimental workflow for evaluating HO-1 inhibitors.

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- To cite this document: BenchChem. [Heme Oxygenase-1-IN-2 CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12418898#heme-oxygenase-1-in-2-cas-number-and-molecular-formula]

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